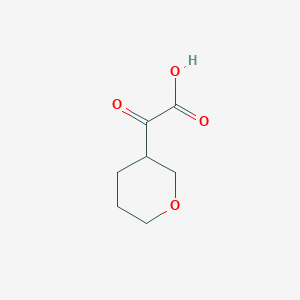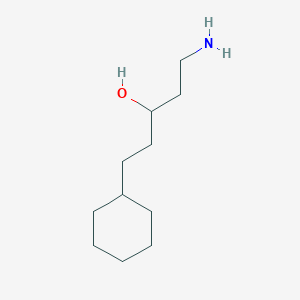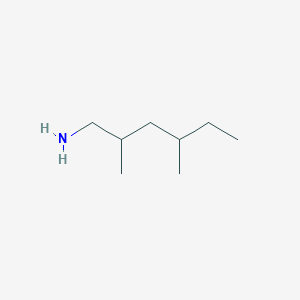
2-Methyl-3-(naphthalen-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-(naphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C14H14O2 It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by a methyl group and a naphthyl group, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(naphthalen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product with high purity.
化学反应分析
Types of Reactions: 2-Methyl-3-(naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of naphthalene-2-carboxylic acid.
Reduction: Formation of 2-methyl-3-(naphthalen-2-yl)propanol.
Substitution: Formation of halogenated derivatives of the naphthalene ring.
科学研究应用
2-Methyl-3-(naphthalen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methyl-3-(naphthalen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The naphthalene moiety can facilitate binding to hydrophobic pockets in proteins, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
相似化合物的比较
2-Naphthalen-2-yl-propionic acid: Similar structure but lacks the methyl group on the second carbon atom.
3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester: Contains an ester group instead of a carboxylic acid group.
2-Amino-3-(naphthalen-1-yl)propanoic acid: Contains an amino group instead of a methyl group.
Uniqueness: 2-Methyl-3-(naphthalen-2-yl)propanoic acid is unique due to the presence of both a methyl group and a naphthyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions in various fields of research and industry.
属性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
2-methyl-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H14O2/c1-10(14(15)16)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8H2,1H3,(H,15,16) |
InChI 键 |
GDLGGKYOPIKBLB-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B13530292.png)
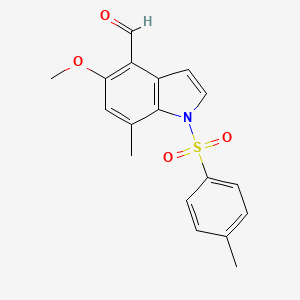
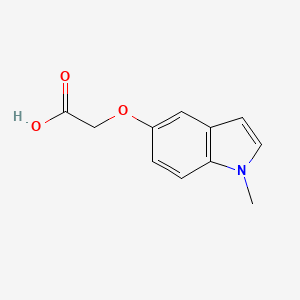
amine](/img/structure/B13530308.png)


![6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13530329.png)
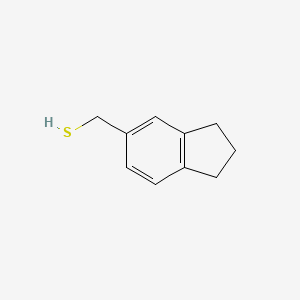
![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13530332.png)
